molecular formula C13H8Cl3N B13150294 Fluoren-2-amine, 1,3,7-trichloro- CAS No. 19857-79-5

Fluoren-2-amine, 1,3,7-trichloro-

Cat. No.: B13150294
CAS No.: 19857-79-5
M. Wt: 284.6 g/mol
InChI Key: OPIRYNFBKAAGDJ-UHFFFAOYSA-N
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Description

1,3,7-trichloro-9H-fluoren-2-amine is a chemical compound with the molecular formula C13H7Cl3N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains three chlorine atoms and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trichloro-9H-fluoren-2-amine typically involves the chlorination of 9H-fluoren-2-amine. The process begins with the preparation of 9H-fluoren-2-amine, which is then subjected to chlorination using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 1,3,7-trichloro-9H-fluoren-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination step is carefully monitored to prevent over-chlorination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,7-trichloro-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,7-trichloro-9H-fluoren-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s chlorine atoms and amine group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-trichloro-9H-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

19857-79-5

Molecular Formula

C13H8Cl3N

Molecular Weight

284.6 g/mol

IUPAC Name

1,3,7-trichloro-9H-fluoren-2-amine

InChI

InChI=1S/C13H8Cl3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2

InChI Key

OPIRYNFBKAAGDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Cl)N)Cl

Origin of Product

United States

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